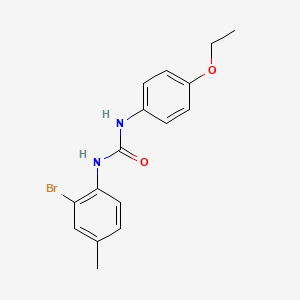![molecular formula C15H22N2O B5779717 N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide](/img/structure/B5779717.png)
N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide, also known as MPHP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has gained popularity in the research community due to its potential therapeutic applications. MPHP is a derivative of pyrovalerone and is structurally similar to other cathinones such as MDPV and α-PVP.
作用机制
The exact mechanism of action of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This is thought to be responsible for its psychoactive effects.
Biochemical and Physiological Effects:
N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide has been found to increase locomotor activity and induce hyperthermia in animal models. It also increases dopamine and norepinephrine levels in the brain, leading to increased alertness and arousal. N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide has also been shown to increase heart rate and blood pressure in animal models.
实验室实验的优点和局限性
One advantage of using N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide in lab experiments is its high potency, which allows for smaller doses to be used. This can be beneficial in reducing the cost of experiments. However, one limitation is that N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide is a relatively new compound, and its long-term effects are not fully understood. Therefore, caution should be exercised when using N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide in lab experiments.
未来方向
1. Investigating the potential of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide as a treatment for ADHD and substance use disorders.
2. Studying the long-term effects of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide on the brain and body.
3. Investigating the potential of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide as a cognitive enhancer.
4. Studying the pharmacokinetics of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide in humans.
5. Investigating the potential of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide as a treatment for depression and anxiety disorders.
In conclusion, N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide is a synthetic compound that has gained popularity in the research community due to its potential therapeutic applications. It is a derivative of pyrovalerone and is structurally similar to other cathinones. N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide has been extensively studied for its potential to treat ADHD, substance use disorders, depression, and anxiety disorders. While there are advantages to using N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide in lab experiments, caution should be exercised due to its relatively new status and unknown long-term effects. Further research is needed to fully understand the potential of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide as a therapeutic agent.
合成方法
The synthesis of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide involves the reaction of 4-methylpiperidine with 2-bromopropiophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to reductive amination with ammonium formate and palladium on carbon. The final product is obtained through purification using chromatography techniques.
科学研究应用
N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anxiolytic and antidepressant properties in animal models. N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide has also been investigated for its potential to treat attention-deficit hyperactivity disorder (ADHD) and substance use disorders.
属性
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-15(18)16-13-6-4-5-7-14(13)17-10-8-12(2)9-11-17/h4-7,12H,3,8-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMJJFFGDAWFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylpiperidin-1-yl)phenyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-ethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5779661.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methylbenzyl)benzamide](/img/structure/B5779666.png)


![N-[2-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B5779687.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5779698.png)
![3,4,8-trimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5779712.png)
![4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5779723.png)
![4-chloro-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5779735.png)
![N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide](/img/structure/B5779739.png)
![1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5779748.png)